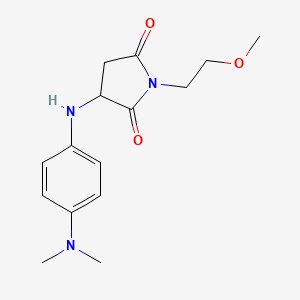
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione, also known as DMAPA, is a synthetic compound used in scientific research. It is a pyrrolidine derivative that has been found to have various biochemical and physiological effects. DMAPA has been studied extensively due to its potential applications in the field of medicine and drug development.
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Researchers have explored the reactivity of compounds similar to 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione in the synthesis of polyfunctional fused heterocyclic compounds. For instance, 2-Dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione have reacted with heterocyclic amines, leading to the formation of various substitution products, which upon further reactions, yield complex heterocyclic structures. These studies are fundamental in expanding the chemical libraries of heterocyclic compounds with potential biological activities (Hassaneen et al., 2003).
Electrochemical Behavior Studies
Investigations into the electrochemical behavior of similar compounds in protic mediums have been conducted. These studies offer insights into the reduction and oxidation processes that such compounds undergo, providing a basis for understanding their potential applications in electronic and photonic devices (David et al., 1995).
Acylation and Synthesis of Tetramic Acids
The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, showcases another area of application. Through specific chemical reactions, researchers have developed methods for modifying the structure of pyrrolidine-2,5-dione derivatives, which could have implications in the synthesis of novel compounds with medicinal properties (Jones et al., 1990).
Optoelectronic and Charge Transport Studies
Studies on the optoelectronic and charge transport properties of Pechmann dyes, derived from similar compounds, have shown potential applications in organic light-emitting diodes (OLEDs). These investigations into the structural, optoelectronic, and charge transport properties could pave the way for the development of more efficient materials for OLED technology (Wazzan & Irfan, 2019).
Synthesis of Enantiomeric Pyrrolidines
The synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry from dimethyl rac-2,5-dibromoadipate illustrates another application in the field of stereochemistry and drug development. These synthetic methodologies contribute to the creation of optically active compounds, which are crucial in the pharmaceutical industry (Yamamoto et al., 1993).
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,13,16H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPTZRWIWTLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

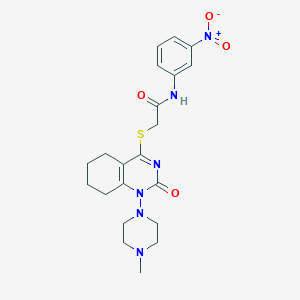
![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)
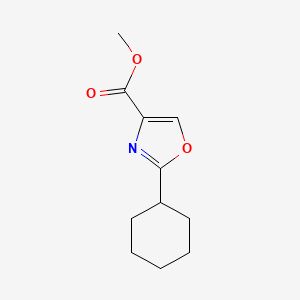
![5-tert-butyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365766.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
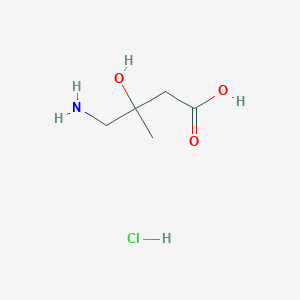

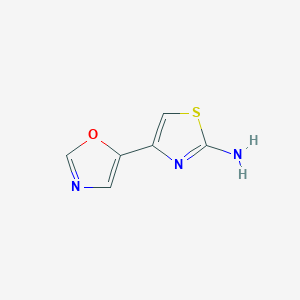

![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)